molecular formula C16H17N3O2S B8593821 1-(2,3-Dihydro-1-benzofuran-5-carbonyl)-4-(1,3-thiazol-2-yl)piperazine

1-(2,3-Dihydro-1-benzofuran-5-carbonyl)-4-(1,3-thiazol-2-yl)piperazine

Cat. No.: B8593821
M. Wt: 315.4 g/mol
InChI Key: AMRLZZNKKPTGEW-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-5-carbonyl)-4-(1,3-thiazol-2-yl)piperazine is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-5-yl-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C16H17N3O2S/c20-15(13-1-2-14-12(11-13)3-9-21-14)18-5-7-19(8-6-18)16-17-4-10-22-16/h1-2,4,10-11H,3,5-9H2

InChI Key

AMRLZZNKKPTGEW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CS4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 9 g of 1-(2-thiazolyl) piperazine and 5 g of anhydrous triethylamine in 200 ml of anhydrous tetrahydroduran, there were added dropwise, a solution of 9.1 g of 5-coumaranyl carboxylic acid chloride in 20 ml of tetrahydrofuran. After the completion of the addition, the reaction mixture was heated at 60° C for two hours, then, the so-formed precipitate was suction-filtered off. The filtrate was evaporated under reduced pressure and the crystalline residue was washed with water then recrystallized in 70 ml of ethanol. There were obtained 12 g of 1-(5-coumaranyl carbonyl)-4-(2-thiazolyl) piperazine, melting (K) at 150°-151° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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